2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

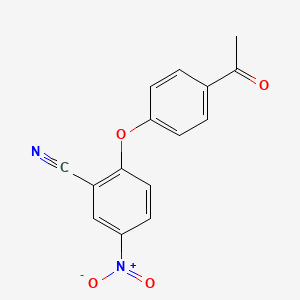

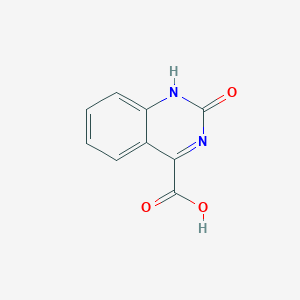

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a chemical compound with the empirical formula C10H7NO3 . It is a solid substance and its molecular weight is 189.17 .

Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid can be represented by the SMILES stringOC(=O)C1=CC(=O)Nc2ccccc12 . The InChI key for this compound is MFSHNFBQNVGXJX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a solid substance . Its molecular weight is 189.17 .Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid: and its derivatives have shown promise as potent inhibitors against acetylcholinesterase (AChE). AChE plays a crucial role in Alzheimer’s disease (AD), where the hydrolysis of acetylcholine (ACh) is essential for synaptic function . These compounds exhibit strong inhibitory activity against AChE, making them potential candidates for AD therapy. Notably, some derivatives have outperformed the positive control, donepezil, in both in vitro and in vivo models.

Anticancer Properties

Recent studies have explored the anticancer potential of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid derivatives. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies suggest that these compounds could serve as P-glycoprotein inhibitors to combat multidrug resistance in cancer cells . Further investigations are needed to validate their efficacy in preclinical and clinical settings.

Synthetic Applications

The synthesis of diverse derivatives from 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid has been explored. For instance, ethyl 4-((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have been synthesized using various substituted benzaldehyde derivatives, amine derivatives, and isocyanides . These synthetic pathways open up opportunities for designing novel compounds with tailored properties.

Materials Science and Organic Electronics

The quinazoline core can be incorporated into organic semiconductors for use in optoelectronic devices. Researchers are exploring their potential in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways . .

Action Environment

The action of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.

Propiedades

IUPAC Name |

2-oxo-1H-quinazoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRRYHBZGAQICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337340 |

Source

|

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

CAS RN |

99066-77-0 |

Source

|

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)